REACTION_CXSMILES
|
Cl[C:2]1[C:11](C=O)=[CH:10][C:9]2[C:4](=[CH:5][C:6]([CH3:15])=[C:7]([CH3:14])[CH:8]=2)[N:3]=1.Cl.[NH2:17]O.[CH:19]([O-:21])=O.[Na+].C(O)=O>O>[C:2]([C:11]1[C:19](=[O:21])[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([CH3:14])=[C:6]([CH3:15])[CH:5]=2)#[N:17] |f:1.2,3.4|
|
Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
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ClC1=NC2=CC(=C(C=C2C=C1C=O)C)C
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Name
|
|
Quantity
|
5.4 g
|
Type
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reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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this was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 3 hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
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a homogeneous brown solution formed later
|
Type
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TEMPERATURE
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Details
|
However, by the end of the 3-hour reflux period
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Type
|
TEMPERATURE
|
Details
|
it was cooled
|
Type
|
CUSTOM
|
Details
|
The solid which formed
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC2=CC(=C(C=C2C1)C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |